molecular formula C20H19ClN4O4 B12679876 8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol CAS No. 74839-55-7

8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol

Cat. No.: B12679876
CAS No.: 74839-55-7
M. Wt: 414.8 g/mol
InChI Key: VUZLFEYRTSXBGC-UHFFFAOYSA-N
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Description

8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol is a synthetic organic compound known for its vibrant color and complex structure. It is primarily used as a dye and has applications in various scientific fields due to its unique chemical properties .

Preparation Methods

The synthesis of 8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol involves several steps. The process typically starts with the diazotization of 2-chloro-4-nitroaniline, followed by coupling with 5-[(3-methoxypropyl)amino]-1-naphthol. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol involves its ability to interact with various molecular targets. The azo bond and the aromatic rings allow it to bind to proteins and nucleic acids, affecting their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol can be compared with other azo compounds, such as:

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining amyloid proteins.

    Sudan III: Employed in staining lipids in biological samples.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

74839-55-7

Molecular Formula

C20H19ClN4O4

Molecular Weight

414.8 g/mol

IUPAC Name

8-[(2-chloro-4-nitrophenyl)diazenyl]-5-(3-methoxypropylamino)naphthalen-1-ol

InChI

InChI=1S/C20H19ClN4O4/c1-29-11-3-10-22-16-8-9-18(20-14(16)4-2-5-19(20)26)24-23-17-7-6-13(25(27)28)12-15(17)21/h2,4-9,12,22,26H,3,10-11H2,1H3

InChI Key

VUZLFEYRTSXBGC-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C2C=CC=C(C2=C(C=C1)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)O

Origin of Product

United States

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